7-Methyl-4-oxo-2,3-dihydro-1H-naphthalene-2-carboxylic acid
Overview
Description
7-Methyl-4-oxo-2,3-dihydro-1H-naphthalene-2-carboxylic acid (7-MOCA) is an organic compound belonging to the class of naphthalene carboxylic acids. It is a white solid that has been studied extensively due to its potential applications in the field of medicinal chemistry. 7-MOCA has been found to have a wide range of biological activities, such as anti-inflammatory, analgesic, anti-cancer, and anti-fungal. In addition, it has been used as a building block in the synthesis of other compounds.
Scientific Research Applications
- Imidazole derivatives, including those containing the 1,3-diazole ring, have demonstrated significant antimicrobial potential . Investigating the specific antimicrobial effects of this compound could be valuable for developing novel antibiotics or antifungal agents.
- The presence of imidazole moieties often correlates with antioxidant activity. Researchers have synthesized related compounds and evaluated their scavenging potential using assays like DPPH (1,1-diphenyl-2-picrylhydrazyl) . Investigating the antioxidant capacity of 7-Methyl-4-oxo-2,3-dihydro-1H-naphthalene-2-carboxylic acid could provide insights into its free radical scavenging abilities.
- Imidazole derivatives play a crucial role in drug design. Several commercially available drugs contain the 1,3-diazole ring, such as clemizole (antihistaminic), omeprazole (antiulcer), and metronidazole (antibacterial) . Investigating the potential of 7-Methyl-4-oxo-2,3-dihydro-1H-naphthalene-2-carboxylic acid as a scaffold for drug development is promising.
- Computational studies can explore the electronic properties of this compound. Calculating individual and overlap electron density around its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels may reveal insights into its reactivity and interactions .
- Investigate whether 7-Methyl-4-oxo-2,3-dihydro-1H-naphthalene-2-carboxylic acid occurs naturally or as part of glycosides. Isolating and characterizing any natural derivatives could provide clues about their biological functions .
Antimicrobial Activity
Antioxidant Properties
Drug Development
Electron Density and Molecular Orbitals
Glycosides and Natural Isolates
properties
IUPAC Name |
7-methyl-4-oxo-2,3-dihydro-1H-naphthalene-2-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O3/c1-7-2-3-10-8(4-7)5-9(12(14)15)6-11(10)13/h2-4,9H,5-6H2,1H3,(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQANNWAXNIEKIL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=O)CC(C2)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methyl-4-oxo-2,3-dihydro-1H-naphthalene-2-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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